Isobutylmagnesium Bromide

Descripción general

Descripción

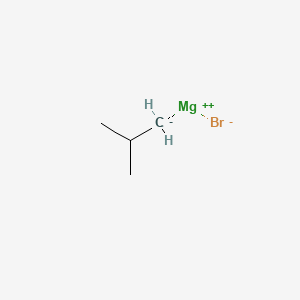

Isobutylmagnesium bromide is an organomagnesium compound commonly used as a Grignard reagent in organic synthesis. It is represented by the chemical formula (CH₃)₂CHCH₂MgBr and is known for its reactivity with various electrophiles, making it a valuable tool in the formation of carbon-carbon bonds.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Isobutylmagnesium bromide is typically synthesized by the reaction of isobutyl bromide with magnesium metal in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, often using argon or nitrogen, to prevent moisture and oxygen from interfering with the reaction .

Reaction Conditions:

- Magnesium turnings are placed in a dry, two-necked round-bottom flask along with a small crystal of iodine to activate the magnesium.

- The flask is cooled in an ice bath, and dry diethyl ether is added.

- A solution of isobutyl bromide in diethyl ether is slowly added to the flask while maintaining the cooling.

- The reaction mixture is stirred at room temperature for 30 minutes and then refluxed for an additional 15 minutes .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with efficient cooling systems and inert gas purging to ensure the reaction proceeds smoothly and safely.

Análisis De Reacciones Químicas

Types of Reactions

Isobutylmagnesium bromide undergoes several types of reactions, including:

Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

Substitution Reactions: Can replace halides in alkyl halides to form new carbon-carbon bonds.

Coupling Reactions: Participates in coupling reactions with various electrophiles to form complex organic molecules.

Common Reagents and Conditions

Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of dry ether to form secondary and tertiary alcohols.

Halides: Reacts with alkyl halides under anhydrous conditions to form new carbon-carbon bonds.

Electrophiles: Reacts with various electrophiles such as epoxides and nitriles to form complex organic structures.

Major Products Formed

Alcohols: Primary, secondary, and tertiary alcohols from reactions with carbonyl compounds.

Alkanes: From reactions with alkyl halides.

Complex Organic Molecules: From coupling reactions with various electrophiles.

Aplicaciones Científicas De Investigación

A. Organic Synthesis

Isobutylmagnesium bromide is integral in the total synthesis of complex natural products:

- Natural Products :

- (+)-Rishirilide B

- Glucolipsin A

- (+)-Juvabione

These compounds often serve as precursors for further modifications leading to biologically active substances.

B. Pharmaceutical Development

iBuMgBr plays a crucial role in synthesizing pharmaceutical intermediates and active pharmaceutical ingredients (APIs):

- Pyrrolidine-based Influenza Neuraminidase Inhibitors :

Material Science Applications

This compound is also employed in material science, particularly in polymer chemistry:

- Polymerization Reactions :

- It facilitates the formation of various polymers by engaging in reactions that create carbon-carbon bonds, enhancing material properties and functionalities.

Reaction Mechanisms

The reactivity of this compound primarily involves nucleophilic addition mechanisms:

-

Nucleophilic Addition :

- Reacts with carbonyl compounds (aldehydes, ketones) to produce alcohols.

-

Substitution Reactions :

- Can replace halides in alkyl halides, forming new carbon-carbon bonds.

- Coupling Reactions :

Case Study 1: Total Synthesis of (+)-Rishirilide B

In a landmark study, researchers utilized this compound to synthesize (+)-rishirilide B, demonstrating its effectiveness in constructing complex molecular frameworks through strategic carbon-carbon bond formations .

Case Study 2: Development of Antiviral Compounds

The synthesis of pyrrolidine-based influenza neuraminidase inhibitors involved iBuMgBr as a key reagent, showcasing its utility in pharmaceutical applications aimed at combating viral infections .

Comparative Analysis with Other Grignard Reagents

| Reagent | Reactivity | Applications |

|---|---|---|

| This compound | Moderate to High | Natural product synthesis, pharmaceuticals |

| Methylmagnesium Bromide | High | General organic synthesis |

| Ethylmagnesium Bromide | Moderate | Polymerization and organic synthesis |

| Phenylmagnesium Bromide | Low | Aromatic compound synthesis |

This compound offers a unique balance of reactivity and selectivity due to the steric hindrance provided by the isobutyl group, making it suitable for specific synthetic pathways that may be less favorable with other Grignard reagents .

Mecanismo De Acción

Isobutylmagnesium bromide acts as a nucleophile in organic reactions. The carbon-magnesium bond is highly polarized, with the carbon atom carrying a partial negative charge, making it highly reactive towards electrophiles. The mechanism typically involves the nucleophilic attack of the carbon atom on an electrophilic center, such as a carbonyl carbon, leading to the formation of a new carbon-carbon bond .

Comparación Con Compuestos Similares

Isobutylmagnesium bromide is similar to other Grignard reagents such as:

- Methylmagnesium bromide

- Ethylmagnesium bromide

- Phenylmagnesium bromide

Uniqueness

- Reactivity: this compound offers a unique balance of reactivity and selectivity, making it suitable for a wide range of synthetic applications.

- Steric Effects: The isobutyl group provides steric hindrance, which can influence the outcome of reactions, offering different selectivity compared to other Grignard reagents .

Conclusion

This compound is a versatile and valuable reagent in organic synthesis, with applications spanning from pharmaceuticals to material science. Its unique reactivity and ability to form carbon-carbon bonds make it an indispensable tool for chemists.

Actividad Biológica

Isobutylmagnesium bromide (iBuMgBr) is a Grignard reagent widely used in organic synthesis. Its biological activity primarily stems from its reactivity with various substrates, leading to the formation of complex organic molecules. This article explores the biological activity of iBuMgBr, focusing on its applications in synthetic chemistry, its interactions with biological molecules, and relevant case studies.

- Molecular Formula : C₄H₉BrMg

- Molecular Weight : 161.32 g/mol

- Appearance : Yellow to dark brown liquid

- CAS Number : 926-62-5

This compound is typically prepared by reacting magnesium with 1-bromo-2-methylpropane in an ether solvent, commonly tetrahydrofuran (THF) or diethyl ether. It is known for its high reactivity due to the presence of the Grignard bond, making it a valuable tool in organic synthesis.

1. Reactivity with Carbonyl Compounds

This compound exhibits significant reactivity with carbonyl compounds, facilitating nucleophilic addition reactions. For instance, it reacts with methyl vinyl ketone to yield methylheptanone and 3-iso-amyl-2-vinyl-2-pentanol-4-one through a 1,4-addition mechanism . This reaction highlights its utility in synthesizing complex ketones that may have biological relevance.

2. Synthesis of Pharmaceutical Intermediates

iBuMgBr plays a crucial role in the synthesis of various pharmaceutical intermediates. It has been utilized in the total synthesis of compounds such as (+)-rishirilide B and glucolipsin A, which possess biological activity against certain diseases . The ability to form diverse carbon-carbon bonds makes it essential for constructing complex molecular architectures in drug development.

Case Study 1: Reaction with Methyl Vinyl Ketone

In a study published in the Bulletin of the Chemical Society of Japan, researchers investigated the reaction of methyl vinyl ketone with various Grignard reagents, including iBuMgBr. The results indicated that iBuMgBr preferentially facilitated 1,4-addition pathways, leading to specific product formations that could be further modified for therapeutic use .

Case Study 2: Synthesis of Influenza Neuraminidase Inhibitors

Research highlighted the use of this compound in synthesizing pyrrolidine derivatives that act as inhibitors for influenza neuraminidase. This study emphasizes the compound's importance in developing antiviral agents and showcases how Grignard reagents can be pivotal in medicinal chemistry .

Applications and Future Directions

The versatility of this compound extends beyond traditional organic synthesis into areas such as medicinal chemistry and material science. Its ability to form carbon-carbon bonds efficiently positions it as a key reagent for developing new therapeutic agents.

Potential Future Research Areas:

- Biological Evaluation : More extensive studies on the biological activity of compounds synthesized using iBuMgBr could provide insights into their pharmacological properties.

- Environmental Impact : Investigating the environmental implications of using Grignard reagents like iBuMgBr in large-scale syntheses.

- Automation in Synthesis : The development of automated systems for on-demand synthesis using iBuMgBr could enhance efficiency and safety in laboratory settings .

Propiedades

IUPAC Name |

magnesium;2-methanidylpropane;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9.BrH.Mg/c1-4(2)3;;/h4H,1H2,2-3H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQDWATOXYCARFV-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[CH2-].[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9BrMg | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10401564 | |

| Record name | Isobutylmagnesium bromide solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10401564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926-62-5 | |

| Record name | Isobutylmagnesium bromide solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10401564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.